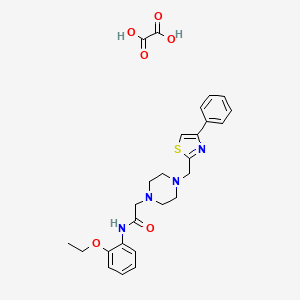

N-(2-ethoxyphenyl)-2-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate

Description

N-(2-ethoxyphenyl)-2-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a synthetic acetamide derivative featuring a piperazine core substituted with a (4-phenylthiazol-2-yl)methyl group and an ethoxyphenyl moiety on the acetamide nitrogen. The oxalate counterion enhances solubility, a common strategy for improving bioavailability in drug development. This article compares the compound’s structural features, physicochemical properties, and inferred biological activity with similar molecules.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O2S.C2H2O4/c1-2-30-22-11-7-6-10-20(22)25-23(29)16-27-12-14-28(15-13-27)17-24-26-21(18-31-24)19-8-4-3-5-9-19;3-1(4)2(5)6/h3-11,18H,2,12-17H2,1H3,(H,25,29);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGVVRAOTHRMKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2CCN(CC2)CC3=NC(=CS3)C4=CC=CC=C4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethoxyphenyl)-2-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be summarized as follows:

- Molecular Formula : CHNO

- Molecular Weight : 396.48 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate signaling pathways associated with cell proliferation, apoptosis, and inflammation.

Key Mechanisms:

- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer progression.

- Receptor Modulation : It potentially interacts with neurotransmitter receptors, affecting neuronal signaling.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Below are the key findings:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Studies :

- Neuroprotective Effects :

- Antimicrobial Activity :

Scientific Research Applications

Overview

The compound's thiazole moiety contributes significantly to its antimicrobial properties. Research has shown that derivatives of thiazole exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Studies

- Study on Thiazole Derivatives : A study demonstrated that N-(4-substituted thiazol-2-yl) acetamide analogs exhibited mild to moderate antibacterial efficacy. Compounds were tested against standard drugs like ketoconazole and chloramphenicol, showing minimum inhibitory concentrations (MIC) ranging from 100 to 400 µg/ml, which was generally weaker than the reference drugs (MIC of 25–50 µg/ml) .

- Antimicrobial Screening : Another set of compounds, including those with the thiazole structure, were synthesized and evaluated for their effectiveness against various microorganisms. The results indicated that certain derivatives showed promising antibacterial activity, highlighting the potential for developing new antimicrobial agents .

| Compound | Activity Level | MIC (µg/ml) | Reference Drug MIC (µg/ml) |

|---|---|---|---|

| 2b | Moderate | 100 | 25 |

| 2c | Moderate | 100 | 25 |

| Other | Weak | 100-400 | 25–50 |

Overview

The anticancer potential of N-(2-ethoxyphenyl)-2-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is linked to its ability to inhibit cancer cell proliferation through various mechanisms.

Case Studies

- Novel Anticancer Agents : Research has focused on synthesizing new compounds that incorporate the thiazole structure due to its ability to interact with biological targets involved in cancer progression. A study highlighted the synthesis of thiazole-based compounds that demonstrated significant cytotoxic effects against various cancer cell lines .

- Mechanistic Studies : The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways associated with tumor growth. For instance, certain thiazole derivatives have been shown to interfere with the cell cycle and promote apoptosis in cancerous cells .

| Compound Type | Activity Level | Cell Lines Tested |

|---|---|---|

| Thiazole Derivatives | Significant | Various Cancer Cell Lines |

| Piperazine Analogues | Moderate | Specific Cancer Types |

Overview

The anticonvulsant properties of this compound have also been explored, particularly due to the presence of the piperazine moiety.

Case Studies

- Anticonvulsant Screening : Several studies have evaluated the anticonvulsant activity of thiazole-integrated compounds, demonstrating efficacy comparable to existing anticonvulsants like sodium valproate. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring enhance anticonvulsant properties .

- In Vivo Studies : In vivo models have shown that compounds with this structure can significantly reduce seizure activity, indicating their potential as therapeutic agents for epilepsy .

| Compound Type | Efficacy Level | Reference Drug |

|---|---|---|

| Thiazole-Piperazine | Comparable | Sodium Valproate |

| Other Derivatives | Moderate | Various Anticonvulsants |

Comparison with Similar Compounds

Research Findings and Inferred Activity

- Substituent Effects : Electron-donating groups (e.g., methoxy, ethoxy) on aryl rings may enhance MMP inhibition by modulating electron density in the pharmacophore .

- Steric Considerations : The (4-phenylthiazol-2-yl)methyl group in the target compound could hinder binding compared to smaller substituents (e.g., 4-methoxyphenyl in Compound 13).

- Solubility : The oxalate counterion may offset the lipophilicity introduced by the ethoxyphenyl group, balancing bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.